4-(tert-Butyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group and the methyl group attached to the pyrimidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-methylpyrimidine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyrimidine ring, offering advantages such as better control over reaction conditions, reduced reaction times, and improved safety .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrimidine ring to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated pyrimidine derivatives
Scientific Research Applications
4-(tert-Butyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymerization processes
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. The tert-butyl and methyl groups influence the compound’s binding affinity and specificity towards different enzymes and receptors. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
- tert-Butyl alcohol
- 4-tert-Butylbenzoic acid
Uniqueness
4-(tert-Butyl)-2-methylpyrimidine stands out due to its unique combination of the tert-butyl and methyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-tert-Butylphenol and 4-tert-Butylcatechol are primarily used as antioxidants and stabilizers, this compound finds applications in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-tert-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7-10-6-5-8(11-7)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
GFHOPICCJIELSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.